molecular formula C19H19NO2S B2899651 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide CAS No. 2379993-42-5

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide

Cat. No.: B2899651
CAS No.: 2379993-42-5
M. Wt: 325.43
InChI Key: REKMNKCOQQRDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide is a heterocyclic compound featuring a thiophene core substituted at the 4-position with a furan-3-yl group. The thiophene ring is further functionalized with a methyl bridge connected to a 2-phenylbutanamide moiety.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-2-18(14-6-4-3-5-7-14)19(21)20-11-17-10-16(13-23-17)15-8-9-22-12-15/h3-10,12-13,18H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKMNKCOQQRDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the condensation of furan and thiophene derivatives, followed by the introduction of a phenylbutanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, converting it to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the butanamide moiety can produce 2-phenylbutanol.

Scientific Research Applications

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the butanamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene Derivatives with Antiproliferative Activity

The Alsaid Mansour group reported thiophene-based compounds linked to sulfonamide, isoxazole, benzothiazole, and quinoline moieties (e.g., compounds 26–29 in ). These derivatives showed IC50 values below 50 µM against human breast cancer cells, with the most potent (compound 29) achieving an IC50 of 9.39 µM, outperforming doxorubicin (IC50 ~30 µM) .

  • Key Differences: The target compound replaces sulfonamide or benzothiazole groups with a furan-3-yl substituent. Furan’s electron-rich nature may alter binding interactions compared to electron-withdrawing groups like sulfonamides.

Thiophene-Containing CDK2 Inhibitors

highlights pyridine and pyrazolopyridine derivatives with thiophen-2-yl groups as potent CDK2 inhibitors. For example, compound 4 (2-chloro-6-naphthyl-4-thiophen-2-yl-nicotinonitrile) showed an IC50 of 0.24 µM, comparable to the reference drug roscovitine (IC50 0.394 µM) .

  • Key Differences: The target compound lacks the pyridine or pyrazolopyridine scaffold critical for CDK2 binding in these analogs.

Butanamide-Containing Analogs

describes 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, a butanamide derivative with a sulfonylamino-thiazole moiety. While structurally distinct, its butanamide chain shares similarities with the target compound’s backbone.

  • Key Differences: The sulfonylamino group in ’s compound may enhance metabolic stability compared to the target’s furan-thiophene system, which could be prone to oxidative degradation.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The furan and thiophene rings in the target compound likely reduce aqueous solubility compared to sulfonamide or pyridine-containing analogs .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., sulfonamides) may render the target compound more susceptible to CYP450-mediated metabolism than derivatives .
  • Bioactivity Potential: Based on structural parallels, the target compound’s antiproliferative or kinase-inhibitory activity could fall within the µM range observed for similar thiophene derivatives, though empirical validation is required.

Q & A

Q. What in vivo models are appropriate for initial toxicity and efficacy testing?

  • Methodological Answer :
  • Rodent models : Use Sprague-Dawley rats for acute toxicity (OECD 423 guidelines) and xenograft mice for antitumor efficacy.
  • Dosing regimens : Administer intraperitoneally (10–20 mg/kg/day) with pharmacokinetic sampling at 0, 1, 4, 8, 24 h post-dose.
  • Biomarker analysis : Monitor liver enzymes (ALT/AST) and tumor volume reduction via caliper measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.